![molecular formula C19H16O4 B565621 (R)-Warfarin CAS No. 5543-58-8](/img/structure/B565621.png)
(R)-Warfarin
Übersicht
Beschreibung
(R)-Warfarin is a synthetic version of the naturally occurring anticoagulant dicoumarol, which is derived from sweet clover. It is one of the most widely used anticoagulants in the world, and has been used for over 60 years to prevent and treat thromboembolic disorders. Warfarin is used to reduce the risk of stroke, pulmonary embolism, and deep vein thrombosis, and is also used to prevent clotting in patients with artificial heart valves. Despite its widespread use, the exact mechanism of action of (R)-Warfarin is still not fully understood.
Wissenschaftliche Forschungsanwendungen
A novel method using ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed to profile enantiomeric hydroxywarfarins and warfarin in human plasma. This method is crucial for understanding the stereo-specific metabolism of warfarin and may lead to improved patient outcomes during anticoagulant therapy by identifying suitable biomarkers or predictive markers (Jones, Boysen, & Miller, 2011).
Clinical Pharmacogenetics Implementation Consortium Guidelines emphasize the role of CYP2C9 and VKORC1 genotypes in estimating therapeutic warfarin dose, highlighting the genetic factors influencing warfarin metabolism and dosage variability (Johnson et al., 2011).
An in-depth exploration of warfarin metabolism and its clinical relevance has been conducted. The study discusses how advanced analytical methods have facilitated the identification of clinically relevant metabolic pathways for warfarin, aiding in patient response analysis and phenotyping applications (Jones & Miller, 2011).
Research into the stereospecific metabolism of R- and S-Warfarin by human hepatic cytosolic reductases reveals insights into the relative importance of reductive pathways for these drug enantiomers, impacting patient dose responses (Barnette et al., 2017).
The interactions of warfarin with drugs and food have been extensively reviewed, underscoring the importance of understanding drug interactions to mitigate complications in warfarin therapy (Wells, Holbrook, Crowther, & Hirsh, 1994).
A study analyzing the metabolism of R- and S-warfarin by CYP2C19 into hydroxywarfarins suggests that CYP2C19 plays a role in warfarin metabolism and could be a biomarker for patient response to therapy (Kim et al., 2013).
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Warfarin | |
CAS RN |
5543-58-8, 40281-89-8 | |
Record name | (R)-Warfarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5543-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Warfarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-warfarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WARFARIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09CC5J5C8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q & A
Q1: What is the primary target of (R)-warfarin?
A1: Like its enantiomer, (S)-warfarin, (R)-warfarin targets Vitamin K epoxide reductase complex 1 (VKORC1). []
Q2: How does the inhibition of VKORC1 by (R)-warfarin impact coagulation?
A2: Inhibition of VKORC1 disrupts the vitamin K cycle, which is essential for the γ-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X, ultimately leading to reduced blood clotting. [, ]
Q3: Is the potency of (R)-warfarin comparable to (S)-warfarin?
A3: No, (R)-warfarin exhibits significantly lower anticoagulant activity compared to (S)-warfarin. Studies suggest that (S)-warfarin is 2–5 times more potent than its (R)-enantiomer. []
Q4: What is the molecular formula of (R)-warfarin?
A4: The molecular formula of (R)-warfarin is C19H16O4.
Q5: What is the molecular weight of (R)-warfarin?
A5: The molecular weight of (R)-warfarin is 308.33 g/mol.
Q6: Are there significant differences in the spectroscopic data between (R)-warfarin and (S)-warfarin?
A6: While both enantiomers share the same molecular formula and weight, their interactions with chiral environments, such as chiral stationary phases in chromatography, result in distinct spectroscopic behaviors, enabling their differentiation and individual analysis. [, , , , ]
Q7: Does (R)-warfarin exhibit any inherent catalytic properties?
A8: (R)-Warfarin itself does not possess catalytic activity. Its primary mechanism of action involves binding and inhibiting the enzyme VKORC1, rather than directly catalyzing chemical reactions. [, ]
Q8: Have there been computational studies investigating the interaction of (R)-warfarin with its target?
A8: While not explicitly detailed in the provided research, computational methods like molecular docking and molecular dynamics simulations are frequently employed to investigate drug-target interactions, providing valuable insights into binding modes and affinities. These techniques can be applied to (R)-warfarin to understand its binding to VKORC1.
Q9: How does the stereochemistry at the C9 position of warfarin affect its interaction with CYP2C9?
A10: Research suggests that the stereochemistry at the C9 position significantly influences the interaction of warfarin with CYP2C9. Specifically, the ring-closed form of (S)-warfarin exhibits a preferential interaction with CYP2C9, leading to its predominant metabolism. []
Q10: Does the C9 stereocenter influence the anticancer activity of warfarin neoglycosides?
A11: Surprisingly, research on warfarin neoglycosides suggests that the C9 stereocenter does not significantly affect their anticancer activity. Both (R)- and (S)-warfarin-derived neoglycosides display comparable potency against various cancer cell lines. []
Q11: What are the typical formulations of warfarin for clinical use?
A12: Warfarin is typically administered orally as a racemic mixture of (R)- and (S)-enantiomers in the form of tablets. []
Q12: How does the pharmacokinetic profile of (R)-warfarin differ from (S)-warfarin?
A13: (R)-warfarin generally exhibits a longer half-life and lower clearance compared to (S)-warfarin. This difference in pharmacokinetic behavior can be attributed to the stereoselective metabolism of warfarin enantiomers by CYP enzymes, particularly CYP2C9. [, , , ]
Q13: Is the clearance of (R)-warfarin affected by age?
A14: Yes, studies indicate that both total and free clearance of (R)-warfarin decrease with age, suggesting a potential need for dose adjustments in elderly patients. []
Q14: Does the presence of the low-dose VKORC1*2 haplotype influence the plasma ratio of (S)-warfarin to (R)-warfarin?
A16: Yes, patients with the VKORC12 haplotype exhibit a significantly different warfarin S/R ratio in their plasma compared to patients carrying high-dose haplotypes (VKORC13 or VKORC1*4). This difference is independent of CYP2C9 variants, suggesting the involvement of other factors linked to VKORC1 haplotypes. []
Q15: What is the impact of fluconazole on the metabolism of (R)-warfarin in vivo?
A17: Fluconazole, an antifungal agent, potently inhibits the metabolism of (R)-warfarin, primarily by suppressing CYP3A4 and other CYP isoforms responsible for its clearance. This interaction leads to a significant increase in the plasma concentration and duration of action of (R)-warfarin. [, ]
Q16: What in vitro models are used to study the metabolism of warfarin enantiomers?
A18: Human liver microsomes are commonly used as an in vitro model to investigate the metabolism of warfarin enantiomers. These microsomes contain the necessary CYP enzymes, particularly CYP2C9, which are responsible for the biotransformation of warfarin. [, , , , ]
Q17: How does the metabolic profile of (R)-warfarin differ from (S)-warfarin in human liver microsomes?
A19: (S)-Warfarin is primarily metabolized by CYP2C9 to (S)-7-hydroxywarfarin in human liver microsomes, whereas (R)-warfarin undergoes metabolism by multiple CYP enzymes, including CYP3A4, leading to the formation of various hydroxylated metabolites. []
Q18: Can in vitro data predict in vivo drug interactions involving warfarin metabolism?
A20: Yes, research indicates a strong correlation between in vitro data obtained from human liver microsomes and in vivo drug interactions affecting warfarin metabolism. Specifically, the inhibitory effects of compounds like fluconazole on (S)-warfarin metabolism observed in microsomal studies accurately predict the in vivo interaction, leading to increased warfarin exposure and enhanced anticoagulant effects. [, ]
Q19: Are there reported cases of warfarin resistance related to altered metabolism of (R)-warfarin?
A21: Yes, there are documented instances of warfarin resistance linked to exceptionally high clearance of (S)-warfarin. In such cases, despite requiring significantly higher warfarin doses to achieve therapeutic anticoagulation, the metabolism of (R)-warfarin remains largely unaffected. []
Q20: Does (R)-warfarin contribute to the overall toxicity profile of racemic warfarin?
A20: While both (R)- and (S)-warfarin contribute to the overall anticoagulant effect, the specific contribution of (R)-warfarin to the toxicity profile of racemic warfarin requires further investigation.
Q21: What analytical techniques are commonly employed for the separation and quantification of warfarin enantiomers?
A23: High-performance liquid chromatography (HPLC) coupled with chiral stationary phases is a widely used technique for separating and quantifying (R)- and (S)-warfarin enantiomers. This method provides the sensitivity and selectivity required for accurate measurement of warfarin enantiomer concentrations in biological samples. [, , , , ]
Q22: Can mass spectrometry be used in conjunction with HPLC for warfarin enantiomer analysis?
A24: Yes, mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), can be coupled with HPLC to further enhance the selectivity and sensitivity of warfarin enantiomer analysis. This combination allows for the identification and quantification of warfarin enantiomers even in complex biological matrices. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.